molecular formula C12H12F3IO2 B13649537 tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate

tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate

Katalognummer: B13649537
Molekulargewicht: 372.12 g/mol
InChI-Schlüssel: SAUXHCKZZANTFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods: Industrial production of tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate may involve large-scale halogenation and substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as amines and thiols, used in substitution reactions to replace the iodine atom.

    Oxidizing and Reducing Agents: Used to alter the oxidation state of the compound.

Major Products Formed: The major products formed from these reactions include various substituted benzoates, which can be further utilized in organic synthesis and medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a valuable intermediate in drug discovery .

Industry: The compound is also used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for the synthesis of compounds with specific biological activities and industrial applications .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. These functional groups can interact with molecular targets, such as enzymes and receptors, through covalent and non-covalent interactions. The trifluoromethyl group, in particular, can enhance the lipophilicity and binding affinity of the compound, leading to improved biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison: tert-Butyl 4-iodo-2-(trifluoromethyl)benzoate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and solubility compared to other similar compounds. The trifluoromethyl group imparts distinct electronic properties, enhancing the compound’s stability and potential biological activity. Additionally, the iodine atom provides a versatile site for further functionalization through substitution and coupling reactions .

Eigenschaften

Molekularformel

C12H12F3IO2

Molekulargewicht

372.12 g/mol

IUPAC-Name

tert-butyl 4-iodo-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C12H12F3IO2/c1-11(2,3)18-10(17)8-5-4-7(16)6-9(8)12(13,14)15/h4-6H,1-3H3

InChI-Schlüssel

SAUXHCKZZANTFY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.